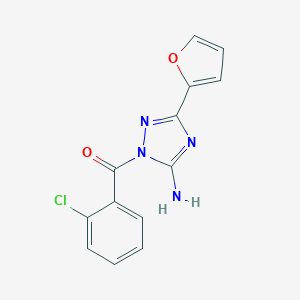
N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine is a heterocyclic compound that features a benzimidazole core substituted with a butyl group and a thiophen-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base such as potassium carbonate.
Attachment of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-2-ylmethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole or thiophene rings.
Reduction: Reduced forms of the benzimidazole or thiophene rings.
Substitution: Substituted benzimidazole or thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-butyl-N-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with a tetrazole ring instead of a benzimidazole ring.
1-butyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine: Similar structure but with a pyrazole ring instead of a benzimidazole ring.
Uniqueness
N-(1-butyl-1H-benzimidazol-5-yl)-N-(2-thienylmethyl)amine is unique due to the presence of both the benzimidazole and thiophene moieties, which can impart distinct electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Eigenschaften
Molekularformel |
C16H19N3S |
|---|---|
Molekulargewicht |
285.4g/mol |
IUPAC-Name |
1-butyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C16H19N3S/c1-2-3-8-19-12-18-15-10-13(6-7-16(15)19)17-11-14-5-4-9-20-14/h4-7,9-10,12,17H,2-3,8,11H2,1H3 |
InChI-Schlüssel |
MJUAYOVDKBAFQW-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CS3 |
Kanonische SMILES |
CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-p-tolyl-methanone](/img/structure/B379283.png)

![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B379288.png)
![3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B379289.png)
![3-(4-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-ylmethylsulfide](/img/structure/B379290.png)


![1-[(4-chlorophenyl)sulfonyl]-3-(furan-2-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B379293.png)


![N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379302.png)

